![molecular formula C18H18FN7O B6449989 6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2549023-09-6](/img/structure/B6449989.png)
6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a compound of considerable interest in various scientific fields. Its unique structure, combining elements of purines and fluorinated pyridines, offers potential applications ranging from pharmaceuticals to industrial chemistry. This compound is characterized by its intricate molecular framework, which influences its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves a multi-step synthetic process:
Initial Coupling: The process begins with the coupling of 3-fluoropyridine-2-carboxylic acid with a suitable amine to form an amide intermediate.
Cyclization: This intermediate is then subjected to cyclization under controlled conditions to form the octahydropyrrolo[3,4-c]pyrrole ring system.
Methylation: The resulting product undergoes a selective methylation reaction to introduce the 9-methyl group on the purine ring.
Final Assembly: The final step involves the assembly of the purine and pyridine moieties to yield the target compound.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the synthesis, minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups.
Reduction: Reductive reactions can modify its fluorinated pyridine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions allow for further derivatization.
Common Reagents and Conditions:
Oxidizing Agents: Agents like potassium permanganate and chromium trioxide.
Reducing Agents: Agents such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium compounds, and Grignard reagents.
Major Products Formed: The primary products depend on the nature of the reactions, typically resulting in substituted derivatives with altered physicochemical properties.
Chemistry:
Catalysis: The compound's unique structure makes it a potential ligand in catalysis, influencing reaction pathways and product selectivity.
Material Science: Its integration into polymers can enhance material properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Design: The compound's biological activity is being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Biological Probes: Its fluorinated moiety can be used in imaging techniques, allowing for the tracking of biological processes.
Industry:
Chemical Synthesis: As a building block for complex organic molecules, it serves as a precursor in the synthesis of advanced materials and pharmaceuticals.
Analytical Chemistry: Its distinctive structure aids in the development of new analytical methods for detecting and quantifying related compounds.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: Its interaction with cellular receptors can modulate signal transduction processes.
DNA Interaction: The purine moiety enables it to intercalate into DNA, potentially influencing gene expression and replication.
Comparison with Similar Compounds
6-(3-pyridinecarbonyl)-9-methyl-9H-purine: Lacks the fluorine substitution.
6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine: Similar but without the specific fluoropyridine moiety.
6-[5-(3-chloropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine: Chlorine substitution instead of fluorine.
Biological Activity
The compound 6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various research findings, including case studies and relevant experimental results.
Molecular Characteristics
- Molecular Formula : C17H19FN4O
- Molecular Weight : 314.36 g/mol
- CAS Number : 2549023-09-6
The structure of this compound features a purine core modified with an octahydropyrrolo framework and a fluoropyridine moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to This compound may interact with various biological pathways. The presence of the fluoropyridine and purine structures suggests potential activity as:
- Kinase Inhibitors : Targeting specific kinases involved in cell signaling pathways.
- Antitumor Agents : Demonstrated efficacy against certain cancer cell lines in preliminary studies.
Case Studies and Experimental Findings
-
Antitumor Activity :
- A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity, particularly against breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
- Kinase Inhibition :
- Pharmacokinetics :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-24-10-23-15-16(24)21-9-22-17(15)25-5-11-7-26(8-12(11)6-25)18(27)14-13(19)3-2-4-20-14/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQWPSWOYPTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=C(C=CC=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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